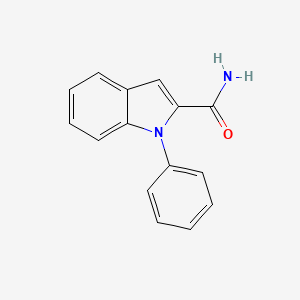

1-phenyl-1H-indole-2-carboxamide

Übersicht

Beschreibung

1-Phenyl-1H-indole-2-carboxamide is a compound that has been the focus of many researchers in the study of pharmaceutical compounds . It is part of the indole derivatives which have been found in many important synthetic drug molecules . The indole scaffold binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

Synthesis Analysis

The synthesis of this compound involves a variety of methods. For instance, in the presence of catalytic amounts of sulfamic acid, 2-phenyl indole and β-nitrostyrene were reacted in refluxing methanol to produce a related compound . Another method involves a Buchwald–Hartwig type coupling and a base-promoted intramolecular nucleophilic reaction .Molecular Structure Analysis

The molecular structure of this compound is characterized by a formula of C14H11N and a molecular weight of 193.2438 .Chemical Reactions Analysis

The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . In addition, phosphoric anhydride, acyloxypyridinium salt, imidazolide, isourea ester, and acyloxyphosphonium salt were used as carboxylic acid activators .Wissenschaftliche Forschungsanwendungen

Polymerization Catalyst

1-phenyl-1H-indole-2-carboxamide derivatives have been explored as efficient hydrogen-bonding organocatalysts for ring-opening polymerization, particularly of L-lactide. A study by Koeller et al. (2009) demonstrated how N-(3,5-Bis(trifluoromethyl)phenyl)-1H-indole-2-carboxamide can control the dispersity and molecular weight of poly(L-lactides), highlighting its potential in polymer science (Koeller et al., 2009).

Allosteric Modulation of CB1 Receptor

Indole-2-carboxamides, including this compound derivatives, have shown significance as allosteric modulators of the cannabinoid CB₁ receptor. Research by Piscitelli et al. (2012) synthesized new N-phenylethyl-1H-indole-2-carboxamides, finding that the carboxamide functionality is crucial for a stimulatory effect on CB₁ (Piscitelli et al., 2012).

Khurana et al. (2014) further optimized the chemical functionalities of indole-2-carboxamides to improve their allosteric parameters for the CB1 receptor. They identified key structural requirements for allosteric modulation, demonstrating the potential for therapeutic applications (Khurana et al., 2014).

HIV-1 Reverse Transcriptase Inhibition

In the field of antiviral research, this compound derivatives have been investigated as inhibitors of HIV-1 reverse transcriptase. Alexandre et al. (2011) developed a series of 3-aryl-phospho-indole carboxamides, discovering compounds with potent activity against HIV-1 strains, showcasing the molecule's potential in antiviral therapies (Alexandre et al., 2011).

Anti-inflammatory Applications

The anti-inflammatory potential of indole-2-carboxamide derivatives, including this compound, has been explored through molecular docking studies. Al-Ostoot et al. (2020) synthesized a new indole acetamide derivative and confirmed its anti-inflammatory activity through in silico modeling, targeting the cyclooxygenase COX-1 and 2 domains (Al-Ostoot et al., 2020).

Anticancer Research

This compound derivatives have been synthesized and evaluated for their anticancer properties. For instance, Abdelrahman et al. (2017) developed novel 3-alkoxymethyl/3-phenyl indole-2-carboxamide derivatives, displaying significant anticancer activity against various cell lines, indicating their potential as chemotherapeutic agents (Abdelrahman et al., 2017).

Antituberculosis Agents

Kondreddi et al. (2013) identified indole-2-carboxamides as a promising class of antituberculosis agents. They conducted structure-activity relationship studies, leading to compounds that displayed improved in vitro activity compared to standard TB drugs, offering a new direction in antituberculosis treatment research (Kondreddi et al., 2013).

Wirkmechanismus

The compound 1-phenyl-1H-indole-2-carboxamide has been found to have protective and potential therapeutic effects on cerebral ischemia-reperfusion injury . It is involved in the regulation of glucose metabolism, can control cell apoptosis, and has protective effects . It could also reduce the level of ATP in brain cells after ischemia, improve cellular energy metabolism, downregulate the degree of extracellular acidification, and improve metabolic acidosis .

Zukünftige Richtungen

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds . The compound 1-phenyl-1H-indole-2-carboxamide, in particular, provides a new reference and possibility for the development of novel drugs for the treatment of ischemic brain injury .

Eigenschaften

IUPAC Name |

1-phenylindole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c16-15(18)14-10-11-6-4-5-9-13(11)17(14)12-7-2-1-3-8-12/h1-10H,(H2,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHVVLJKMYJRHOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3C=C2C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

METHANONE](/img/structure/B5456161.png)

![3-[(2R,3R,6R)-3-(3-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-5-methyl-1,2,4-oxadiazole](/img/structure/B5456169.png)

![2-[4-[2-(2,6,6-Trimethylcyclohexen-1-yl)ethyl]piperazin-1-yl]ethanol](/img/structure/B5456194.png)

![3-(allylthio)-6-(3-phenoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5456199.png)

![4-[(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methyl]-1-(3,5-dimethylphenyl)-2-piperazinone](/img/structure/B5456206.png)

![5-(2-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-2-oxoethyl)-6-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5456216.png)

![3-methyl-5-(4-{2-[2-(1H-pyrazol-1-ylmethyl)phenyl]-1H-imidazol-1-yl}phenyl)-4H-1,2,4-triazole](/img/structure/B5456223.png)

![N-[(E)-3-(3-hydroxyanilino)-1-naphthalen-1-yl-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B5456224.png)

![N-[(Z)-(2-chlorophenyl)methylideneamino]-4,6-diphenylpyrimidin-2-amine](/img/structure/B5456228.png)

![2-(2-chloro-6-methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5456237.png)

![2-(4-CHLOROBENZAMIDO)-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE](/img/structure/B5456243.png)